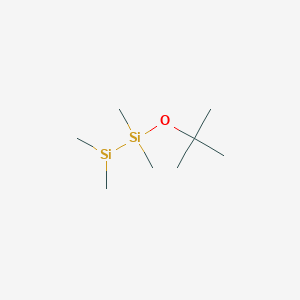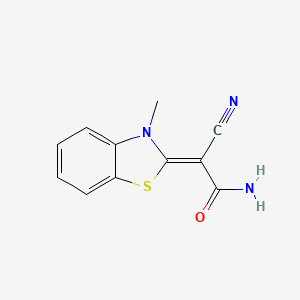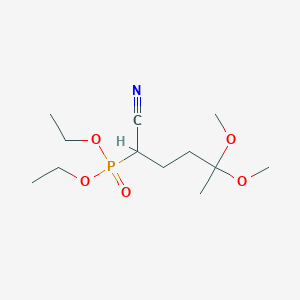![molecular formula C16H14Cl2O5 B14280160 Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-47-8](/img/structure/B14280160.png)
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol . This compound is known for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
- The carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid reacts with methanol.
- The presence of an acid catalyst facilitates the formation of the ester bond.
- The reaction mixture is heated under reflux to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated aromatic compounds.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
Uniqueness
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its methyl ester group also differentiates it from other similar compounds, influencing its solubility and interaction with biological systems .
Eigenschaften
CAS-Nummer |
124992-47-8 |
|---|---|
Molekularformel |
C16H14Cl2O5 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-13-8-7-12(19)14(17)15(13)18/h3-9,19H,1-2H3 |
InChI-Schlüssel |
XRMDZZLNTAFWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


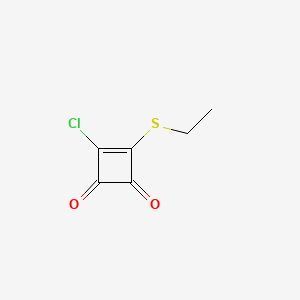
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)




![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
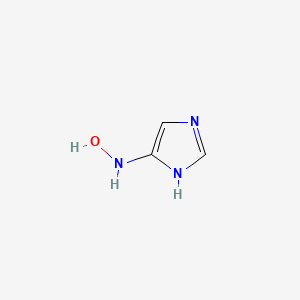
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
